molecular formula C20H23N3O5S B11497370 Methyl 3-({[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}amino)thiophene-2-carboxylate

Methyl 3-({[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}amino)thiophene-2-carboxylate

Cat. No.: B11497370
M. Wt: 417.5 g/mol
InChI Key: MVWJVKHEARRMMP-UHFFFAOYSA-N
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Description

METHYL 3-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a thiophene carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)THIOPHENE-2-CARBOXYLATE typically involves multiple steps, including esterification, amidation, and coupling reactions. The benzodioxole moiety can be introduced via an esterification reaction of methylenedioxyphenylacetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole moiety can lead to the formation of quinones, while reduction can yield alcohols or amines .

Scientific Research Applications

METHYL 3-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)THIOPHENE-2-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of METHYL 3-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the thiophene carboxylate group can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)THIOPHENE-2-CARBOXYLATE: is similar to other benzodioxole derivatives and piperazine-containing compounds.

    Benzodioxole derivatives: Known for their biological activities, including enzyme inhibition and anticancer properties.

    Piperazine-containing compounds: Widely used in medicinal chemistry for their pharmacological properties

Uniqueness

The uniqueness of METHYL 3-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)THIOPHENE-2-CARBOXYLATE lies in its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

methyl 3-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C20H23N3O5S/c1-26-20(25)19-15(4-9-29-19)21-18(24)12-23-7-5-22(6-8-23)11-14-2-3-16-17(10-14)28-13-27-16/h2-4,9-10H,5-8,11-13H2,1H3,(H,21,24)

InChI Key

MVWJVKHEARRMMP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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